molecular formula C8H3F3IN B2598382 3-Iodo-4-(trifluoromethyl)benzonitrile CAS No. 1261482-46-5

3-Iodo-4-(trifluoromethyl)benzonitrile

Cat. No.: B2598382
CAS No.: 1261482-46-5
M. Wt: 297.019
InChI Key: FXIYYECGGVTKBN-UHFFFAOYSA-N
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Description

3-Iodo-4-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C8H3F3IN and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzonitrile core. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Safety and Hazards

3-Iodo-4-(trifluoromethyl)benzonitrile is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid ingestion and inhalation, avoid dust formation, and wear personal protective equipment/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(trifluoromethyl)benzonitrile typically involves the iodination of 4-(trifluoromethyl)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction parameters, including temperature, concentration, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Formation of substituted benzonitriles.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(trifluoromethyl)benzonitrile depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • 4-Iodo-3-(trifluoromethyl)benzonitrile
  • 4-Iodo-2-(trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile

Comparison: 3-Iodo-4-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the iodine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

3-iodo-4-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIYYECGGVTKBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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